6-Sulfatoxymelatonin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[3-(2-acetamidoethyl)-5-methoxy-1H-indol-6-yl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O6S/c1-8(16)14-4-3-9-7-15-11-6-13(21-22(17,18)19)12(20-2)5-10(9)11/h5-7,15H,3-4H2,1-2H3,(H,14,16)(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEILXDLZRLTME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CNC2=CC(=C(C=C21)OC)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40176576 | |
| Record name | 6-Sulfatoxymelatonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2208-40-4 | |
| Record name | 6-Sulfatoxymelatonin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2208-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Sulfatoxymelatonin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002208404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Sulfatoxymelatonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-SULFATOXYMELATONIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XS8Z7GXT5E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 6-Sulfatoxymelatonin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041815 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biochemical Pathways and Enzymology of 6 Sulfatoxymelatonin Biosynthesis and Catabolism
Initial Melatonin (B1676174) Hydroxylation to 6-Hydroxymelatonin (B16111)
The first critical step in the formation of 6-sulfatoxymelatonin is the hydroxylation of melatonin at the C6 position of its indole (B1671886) ring, yielding 6-hydroxymelatonin (6-OH-Mel). This reaction is predominantly catalyzed by members of the cytochrome P450 (CYP) superfamily.
Several CYP isoforms have been identified as key players in the initial hydroxylation of melatonin. Research indicates that the CYP1A subfamily, specifically CYP1A1 and CYP1A2, are major contributors to this process. CYP1A2 is often cited as the principal hepatic enzyme responsible for the 6-hydroxylation of melatonin, while CYP1A1 is also significantly involved, particularly in extrahepatic tissues such as the skin, lungs, and brain acs.orgfrontiersin.orgresearchgate.netnih.govmdpi.comscienceopen.com. CYP1B1 also participates in the 6-hydroxylation of melatonin, with a distribution that includes extrahepatic tissues and mitochondria in certain cancer cells researchgate.netnih.govmdpi.comresearchgate.netportlandpress.commdpi.com.
In contrast, CYP2C19 plays a more prominent role in the O-demethylation of melatonin, converting it to N-acetylserotonin (NAS), although it contributes to 6-hydroxylation to a lesser extent frontiersin.orgresearchgate.netnih.govmdpi.com. The hydroxylation reaction mediated by these CYP enzymes is an NADPH-dependent process nih.gov.
Table 1: Melatonin Metabolism by Cytochrome P450 Enzymes
| Enzyme | Primary Reaction(s) | Key Tissue Localization | Key References |
| CYP1A1 | 6-Hydroxylation | Hepatic, Extrahepatic (skin, lungs, brain) | acs.orgfrontiersin.orgresearchgate.netnih.govmdpi.comscienceopen.commdpi.comresearchgate.net |
| CYP1A2 | 6-Hydroxylation (primary), O-Demethylation (minor) | Hepatic (primary), Extrahepatic | acs.orgfrontiersin.orgresearchgate.netnih.govmdpi.comscienceopen.commdpi.comresearchgate.netsurrey.ac.ukasklepieio.grresearchgate.netnih.govmdpi.com |
| CYP1B1 | 6-Hydroxylation | Extrahepatic, Mitochondria (in cancer cells) | researchgate.netnih.govmdpi.comresearchgate.netportlandpress.commdpi.comresearchgate.netnih.gov |
| CYP2C19 | O-Demethylation (primary), 6-Hydroxylation (minor) | Hepatic | frontiersin.orgresearchgate.netnih.govmdpi.commdpi.comresearchgate.netnih.govmdpi.com |
The primary site for melatonin metabolism, including 6-hydroxylation, is the liver researchgate.netresearchgate.netresearchgate.netnih.gov. Within liver cells, these reactions are largely carried out in the endoplasmic reticulum, specifically within the microsomal fraction asklepieio.grnih.gov. However, melatonin metabolism also occurs in other tissues, including the brain, skin, and lungs nih.govresearchgate.netresearchgate.net. Notably, CYP1B1 has been identified within the mitochondria of neural cancer cells, where it contributes to melatonin metabolism and subsequent apoptosis induction researchgate.netnih.gov.
Sulfation of 6-Hydroxymelatonin to this compound
Following its formation, 6-hydroxymelatonin undergoes a Phase II conjugation reaction, primarily sulfation, to produce this compound (6-SO4-Mel). This process significantly increases the water solubility of the metabolite, facilitating its excretion.
The sulfation of 6-hydroxymelatonin is catalyzed by a family of enzymes known as sulfotransferases (SULTs). Among these, SULT1A1 has been consistently identified as the major enzyme responsible for the sulfation of 6-OH-Mel in humans frontiersin.orgresearchgate.netmdpi.comresearchgate.netfrontiersin.orgnih.govnih.govnih.govnih.gov. Other SULT isoforms, including SULT1E1, SULT1A2, SULT1A3, and SULT1B1, have also demonstrated the ability to sulfate (B86663) 6-OH-Mel, though typically with lower catalytic efficiency compared to SULT1A1 frontiersin.orgresearchgate.netfrontiersin.orgnih.gov. These sulfation reactions occur in various human organs, with high catalytic efficiency observed in the liver, lung, kidney, and small intestine researchgate.netnih.govnih.govnih.gov.
Table 2: Sulfation of 6-Hydroxymelatonin by Human Sulfotransferases
| SULT Enzyme | Primary Target Substrate(s) | Major Role in 6-OH-Mel Sulfation | Key Tissue Localization | Key References |
| SULT1A1 | 6-Hydroxymelatonin, 4-Hydroxyramelteon | Major | Liver, Lung, Kidney, Small Intestine | frontiersin.orgresearchgate.netmdpi.comresearchgate.netfrontiersin.orgnih.govnih.govnih.govnih.gov |
| SULT1E1 | 6-Hydroxymelatonin | Minor | frontiersin.orgresearchgate.netfrontiersin.orgnih.gov | |
| SULT1A2 | 6-Hydroxymelatonin | Minor | researchgate.netnih.gov | |
| SULT1A3 | 6-Hydroxymelatonin | Minor | researchgate.netnih.gov | |
| SULT1B1 | 6-Hydroxymelatonin | Minor | researchgate.netnih.gov |
The sulfation reaction catalyzed by SULT enzymes requires a specific cofactor: 3′-phosphoadenosine 5′-phosphosulfate (PAPS) nih.govnih.govwikipedia.orgtaylorandfrancis.comendocrine-abstracts.orgresearchgate.netacs.orgresearchgate.netacs.org. PAPS serves as the universal donor of the sulfate group. The endogenous synthesis of PAPS involves the activation of inorganic sulfate by adenosine (B11128) triphosphate (ATP) through intermediate metabolites like adenosine-5′-phosphosulfate (APS), catalyzed by enzymes such as ATP-sulfurylase and APS kinase nih.govwikipedia.orgresearchgate.net. Magnesium ions (Mg2+) are also essential cofactors, playing a role in both PAPS synthesis and the activity of SULT enzymes nih.govresearchgate.netacs.org.
Table 3: Cofactors Essential for Sulfation Reactions
| Cofactor Type | Specific Molecule | Role in Sulfation | Key References |
| Sulfate Donor | 3′-phosphoadenosine 5′-phosphosulfate (PAPS) | Universal sulfate donor for sulfotransferase (SULT) enzymes. | nih.govnih.govwikipedia.orgtaylorandfrancis.comendocrine-abstracts.orgresearchgate.netacs.orgresearchgate.netacs.org |
| Enzyme Cofactor | Magnesium ions (Mg2+) | Assists in PAPS synthesis and is required for sulfotransferase enzyme activity. | nih.govresearchgate.netacs.org |
Alternative and Non-Enzymatic Melatonin Degradation Routes and their Relationship to this compound Pathways
While the 6-hydroxylation and subsequent sulfation pathway is the predominant route for melatonin metabolism leading to 6-SO4-Mel, other metabolic transformations also occur. Melatonin can undergo O-demethylation, primarily catalyzed by CYP2C19 and CYP1A2, to form N-acetylserotonin (NAS) frontiersin.orgresearchgate.netnih.govmdpi.comresearchgate.netnih.gov. NAS itself is a biologically active molecule and can also be further metabolized, including sulfation to N-acetylserotonin sulfate (NAS-S), which is also excreted frontiersin.orgfrontiersin.org.
Compound List:
Melatonin (Mel)
6-Hydroxymelatonin (6-OH-Mel, 6-HMEL)
this compound (6-SO4-Mel, 6-S-Mel, aMT6S, 6-OHMelS)
N-acetylserotonin (NAS)
N-acetylserotonin sulfate (NAS-S)
3′-phosphoadenosine 5′-phosphosulfate (PAPS)
Adenosine-5′-phosphosulfate (APS)
Adenosine triphosphate (ATP)
Magnesium ions (Mg2+)
2-hydroxymelatonin (2-O-Mel)
5-methoxytryptamine (B125070) (5-MT)
Cytochrome P450 (CYP) enzymes (CYP1A1, CYP1A2, CYP1B1, CYP2C19)
Sulfotransferases (SULTs) (SULT1A1, SULT1A2, SULT1A3, SULT1B1, SULT1E1, SULT1C4)
Comparative Biochemical Pathways Across Species and Biological Systems
Taxon-Specific Variations in Melatonin Catabolism
Significant variations exist in the catabolism of melatonin, leading to differences in the formation and excretion of metabolites like this compound, across various species nih.govmdpi.comoup.com. In vertebrates, cytochrome P450 (CYP) enzymes, particularly CYP1A2 in the liver, are the primary catalysts for melatonin's initial hydroxylation to 6-hydroxymelatonin mdpi.comwikipedia.orgresearchgate.netnih.gov. This 6-hydroxylated intermediate is then conjugated, primarily via sulfation, to yield this compound mdpi.comoup.comresearchgate.netwikipedia.org.
However, the efficiency and specific enzymes involved in these conjugation steps can differ. For instance, while sulfation is the predominant conjugation pathway for 6-hydroxymelatonin in humans, mice primarily conjugate it via glucuronidation, leading to 6-hydroxymelatonin glucuronide oup.com. This highlights a key taxon-specific difference in Phase II metabolism, impacting the primary excretory products.
Furthermore, in non-mammalian species, alternative catabolic pathways may play a more significant role. For example, in some plant tissues and non-mammalian retinas, deacetylation of melatonin to 5-methoxytryptamine (5-MT) can be a notable catabolic route, in addition to hydroxylation mdpi.com. While the focus here is on this compound, these broader variations in melatonin catabolism underscore the evolutionary divergence in metabolic strategies.
Tissue-Specific Differences in Enzymatic Activities
The enzymatic machinery responsible for melatonin metabolism, including the formation of this compound, exhibits distinct tissue-specific distributions and activity levels within an organism nih.govmdpi.comresearchgate.netnih.govnih.gov. In humans, the liver is a major site for melatonin metabolism, with high catalytic efficiency for melatonin sulfation by SULT enzymes nih.govresearchgate.netnih.gov. Specifically, the liver, lung, kidney, and small intestine all possess significant 6-hydroxymelatonin-sulfating activity nih.govnih.gov.
However, the relative contributions of these tissues can vary. The small intestine and liver cytosols have demonstrated considerably higher sulfating activities towards 6-hydroxymelatonin compared to lung and kidney cytosols researchgate.netnih.gov. This suggests that the gastrointestinal tract, alongside the liver, plays a crucial role in the sulfation and subsequent elimination of melatonin metabolites.
The brain also metabolizes melatonin, but the pathways and enzymatic activities differ from peripheral tissues mdpi.comnih.gov. While hepatic CYP1A2 is the predominant enzyme for 6-hydroxylation in the liver, CYP1A1 and extrahepatic CYP1B1 also contribute to this process mdpi.comresearchgate.netnih.gov. CYP1B1, in particular, is found at high levels in extrahepatic tissues, including the brain and intestine, and may play a significant role in regulating melatonin and 6-hydroxymelatonin levels in these compartments researchgate.net. Although 6-hydroxymelatonin is also sulfated in the central nervous system, the precise role and elimination of this compound from the brain remain less clear mdpi.com.
The distribution of SULT isoforms also contributes to tissue-specific differences. For instance, SULT1A1 is a key enzyme for 6-hydroxymelatonin sulfation in the liver and other tissues, but other SULT isoforms like SULT1A2, SULT1A3, SULT1B1, and SULT1E1 also exhibit activity towards melatonin metabolites nih.govresearchgate.netnih.gov. The specific expression patterns and kinetic properties of these SULTs in different tissues dictate the local capacity for forming this compound.
Advanced Analytical Methodologies for 6 Sulfatoxymelatonin Quantification in Biological Matrices
Method Validation and Performance Characteristics
Linearity and Calibration Ranges
The linearity of an analytical method is assessed by establishing a calibration curve that demonstrates a proportional relationship between the analyte concentration and the instrument's response. LC-MS/MS methods for 6-SM consistently exhibit excellent linearity, with reported correlation coefficients (r²) typically exceeding 0.99. Studies have demonstrated linear ranges for 6-SM in urine from 0.5 to 100 ng/mL with r² values up to 0.9999. Other LC-MS/MS applications have shown linearity with correlation coefficients ranging from 0.998 to 0.999. For specific applications, such as in dog plasma, a lower limit of quantification (LLOQ) of 0.50 ng/mL was established with good linearity (r > 0.991). ELISA kits have also reported broad linear ranges, for example, from 0.5 to 1588 ng/mL. Some methods have reported linearity for 6-hydroxymelatonin (B16111) (a precursor metabolite) with correlation coefficients of 0.99971 ± 0.00020.
Table 1: Linearity and Calibration Ranges for 6-Sulfatoxymelatonin Quantification
| Method | Biological Matrix | Calibration Range (approx.) | Correlation Coefficient (r²) | Reference |
| HPLC-MS/MS | Urine | 0.5 - 100 ng/mL | > 0.9999 | |
| UHPLC-MS/MS | Urine | Not specified | 0.998 - 0.999 | |
| LC-MS/MS | Dog Plasma | Not specified | > 0.991 | |
| ELISA | Urine | 0.5 - 1588 ng/mL | Not specified | |
| UHPLC-MS/MS | Plasma | 0.01 - 20 ng/mL | 0.954 - 0.997 | |
| LC-MS/MS | Urine | Not specified | 0.99971 ± 0.00020 |
Sensitivity and Limits of Detection/Quantification
The sensitivity of analytical methods is crucial for detecting the low concentrations of 6-SM typically found in biological samples. The Lower Limit of Detection (LLOD) and Lower Limit of Quantification (LLOQ) are key metrics. LC-MS/MS methods offer high sensitivity, with LLOQs reported in the picogram to low nanogram range. For instance, an LLOQ of 3.43 pg/injection (equivalent to 1.715 ng/mL in urine) has been achieved. Other studies report LLOQs of 0.3 ng/mL for 6-SM in urine or 0.2 nmol/L. Detection limits can be as low as 0.1 ng/mL or 0.137 pg/injection. Assay sensitivity for ELISA kits is typically around 0.8 ng/mL.
Table 2: Sensitivity Parameters for this compound Quantification
| Method | Biological Matrix | LLOD (approx.) | LLOQ (approx.) | Reference |
| LC-MS/MS | Urine | 0.137 pg/injection | 3.43 pg/injection | |
| HPLC-MS/MS | Urine | 0.1 ng/mL | 0.3 ng/mL | |
| LC-MS/MS | Urine | < 0.12 ng/mL | Not specified | |
| LC-MS/MS | Urine | Not specified | 0.2 nmol/L | |
| LC-MS/MS | Dog Plasma | Not specified | 0.50 ng/mL | |
| ELISA | Urine | 0.8 ng/mL | Not specified |
Accuracy, Precision, and Reproducibility (Intra- and Inter-assay Variability)
Accuracy, precision, and reproducibility are paramount for reliable 6-SM measurements. Accuracy refers to the closeness of a measured value to the true value, while precision reflects the agreement between replicate measurements. Intra-assay precision measures variability within a single analytical run, whereas inter-assay precision assesses variability between different runs.
LC-MS/MS methods demonstrate high accuracy and precision, with relative errors for accuracy typically within ±15% and coefficients of variation (CVs) for precision generally below 15%. Intra- and inter-day CVs for UHPLC-MS/MS methods are often reported below 20%. Specific LC-MS/MS studies have reported interassay CVs below 5.4% and between-batch CVs ranging from 5.3% to 10.3%. ELISA methods also show good reproducibility, with intra-assay CVs typically below 10% and inter-assay CVs below 15%, and specific intra-assay precision reported at 7.1% and inter-assay precision at 11.9%. Radioimmunoassay (RIA) methods have reported intra-assay CVs of 4% and inter-assay CVs of 7%.
Table 3: Accuracy and Precision Metrics for this compound Quantification
| Method | Biological Matrix | Metric | Value (approx.) | Reference |
| LC-MS/MS | Urine | Accuracy (RE) | -3.60% to -0.47% | |
| LC-MS/MS | Urine | Precision (SD) | < 6.80% | |
| UHPLC-MS/MS | Urine | Intra-day CV | < 20% | |
| UHPLC-MS/MS | Urine | Inter-day CV | < 20% | |
| LC-MS/MS | Urine | Intra-day CV | 1.2% to 14.4% | |
| LC-MS/MS | Urine | Inter-day CV | 1.2% to 14.4% | |
| LC-MS/MS | Urine | Inter-assay CV | < 5.4% | |
| LC-MS/MS | Urine | Between-batch CV | 5.3% and 10.3% | |
| ELISA | Not specified | Intra-Assay CV | < 10% | |
| ELISA | Not specified | Inter-Assay CV | < 15% | |
| ELISA | Not specified | Intra-Assay Precision | 7.1% | |
| ELISA | Not specified | Inter-Assay Precision | 11.9% | |
| HPLC-MS/MS | Urine | Inter-day & Intra-day Variability (RSD) | 4.5% - 15.8% | |
| LC-MS/MS | Dog Plasma | Intra-day Precision (RSD%) | < 13.5% | |
| LC-MS/MS | Dog Plasma | Inter-day Precision (RSD%) | < 13.5% | |
| LC-MS/MS | Dog Plasma | Accuracy (RE) | < 13.0% | |
| UHPLC-MS/MS | Plasma | Intraday Precision | < 15% | |
| UHPLC-MS/MS | Plasma | Interday Precision | < 15% |
Recovery and Matrix Effects
Extraction recovery quantifies the efficiency of analyte isolation from the biological matrix. Matrix effects refer to the ion suppression or enhancement caused by co-extracted endogenous components, which can impact ionization efficiency in mass spectrometry. LC-MS/MS methods for 6-SM generally report good recovery rates, often between 88% and 102%. Crucially, matrix effects are typically found to be minimal or well-controlled in these methods. Mean IS-normalized matrix effects are frequently reported between 100–109% with low relative standard deviations (RSD ≤ 5%), indicating no significant interference. One study noted a matrix effect of approximately 100% (99.75 ± 12.48%) with an RSD of 12.51%. The use of stable isotope-labeled internal standards is a standard practice to mitigate and correct for matrix effects.
Table 4: Recovery and Matrix Effects for this compound Quantification
| Method | Biological Matrix | Parameter | Value (approx.) | Reference |
| LC-MS/MS | Urine | Recovery | 94% - 102% | |
| HPLC-MS/MS | Urine | Recovery (aMT6s) | 88 ± 4% | |
| LC-MS/MS | Urine | IS-normalized ME | 100% - 109% (RSD ≤ 5%) | |
| LC-MS/MS | Urine | Matrix Effect | 99.75 ± 12.48% | |
| LC-MS/MS | Urine | Matrix Factor (CV) | Within 15% |
Stability in Different Storage Conditions
The stability of 6-SM in urine samples under various storage conditions is critical for preserving sample integrity. Studies indicate that 6-SM is generally stable. Urine samples are reported to be stable for at least 5 days at room temperature and for over 15 years when stored at -20°C. Freeze-thaw stability has been assessed, with values ranging from 96.22% to 105.45% after three cycles. However, storage at 4°C for extended periods (7-15 days) showed some degradation, with stability decreasing to 79.45%-89.84%. It is generally recommended to avoid repeated freeze-thaw cycles to maintain sample integrity.
Table 5: Stability of this compound in Biological Samples
| Sample Type | Condition | Stability (approx.) | Reference |
| Urine | Room Temperature | 5 days | |
| Urine | -20°C | ≥ 15 years | |
| Urine | 3 Freeze-thaw cycles | 96.22% - 105.45% | |
| Urine | 4°C (24h) | 93.83% - 95.05% | |
| Urine | 4°C (7-15 days) | 79.45% - 89.84% |
Strategies for Normalization and Data Interpretation
To account for variations in urine concentration due to differences in hydration status, urinary 6-SM levels are typically normalized. The most common and widely accepted method is normalization to urinary creatinine (B1669602). This involves dividing the measured concentration of 6-SM by the concentration of creatinine in the same urine sample, often expressed as nanograms of 6-SM per milligram of creatinine (ng/mg creatinine). This correction provides a more accurate reflection of endogenous melatonin (B1676174) production, allowing for reliable comparisons across individuals and different sample collection times. Other normalization strategies, such as using specific gravity or calculating excretion rates over a defined period, are less common for routine spot urine samples. Reference ranges for 6-SM are frequently established using creatinine-adjusted values from diurnal time points.
Compound List:
this compound (6-SM, aMT6s, S-O-MEL, MT6s)
Melatonin (MEL)
6-Hydroxymelatonin (6-O-MEL)
Creatinine
this compound-d4 (Internal Standard)
6-Hydroxymelatonin Sulfate (B86663) (6-OHMS)
Physiological and Biochemical Roles of 6 Sulfatoxymelatonin As a Biomarker
Index of Endogenous Melatonin (B1676174) Production and Pineal Gland Function
The quantification of urinary 6-sulfatoxymelatonin serves as a robust and widely accepted index of endogenous melatonin production and, by extension, the secretory activity of the pineal gland. nih.gov After its synthesis in the pineal gland, melatonin is released into the bloodstream, where it has a relatively short half-life before being metabolized in the liver to 6-hydroxymelatonin (B16111), which is then conjugated to form this compound and excreted in the urine. researchgate.net
Numerous studies have established a strong correlation between the concentration of melatonin in plasma and the levels of aMT6s in urine. nih.govnih.gov This relationship holds true for both the total amount of melatonin produced over a 24-hour period and the nocturnal peak levels. For instance, the total 24-hour urinary excretion of aMT6s has been shown to be significantly correlated with the area under the curve of plasma melatonin profiles. nih.gov This strong correlation makes urinary aMT6s a practical and reliable tool for assessing pineal gland function in both clinical and research settings, avoiding the need for frequent and invasive blood draws. nih.gov
Reflecting Circadian Rhythmicity of Melatonin Secretion
The secretion of melatonin is characterized by a distinct circadian rhythm, with low levels during the day and a significant rise at night, peaking in the early morning hours. The urinary excretion of this compound closely mirrors this rhythmic pattern, making it an excellent biomarker for studying the human circadian system. nih.gov The timing of the nocturnal onset of aMT6s production is considered a reliable and robust marker of circadian phase. nih.gov
The analysis of aMT6s rhythms is a cornerstone of chronobiological research, providing a non-invasive method to measure circadian phase, particularly in field-based studies. nih.gov By collecting sequential urine samples over a 24-hour period or longer, researchers can determine key parameters of the circadian rhythm, such as the acrophase (peak time), amplitude (the magnitude of the rhythm), and the mesor (the rhythm-adjusted mean). This information is invaluable for understanding the alignment of an individual's internal body clock with the external 24-hour day and for identifying potential circadian disruptions. sleeprhythm.org
Assessing Circadian Phase and Amplitude in Animal Models
The utility of urinary this compound as a biomarker of circadian rhythmicity extends to animal models, providing a non-invasive method to study the functioning of the circadian system. Research in rodent models, such as rats, has demonstrated that the excretion of aMT6s follows a pronounced circadian pattern, analogous to that observed in humans.
In a study involving male and female rats of various ages, a distinct circadian pattern of aMT6s excretion was observed under a 12-hour light:12-hour dark cycle. This allows for the assessment of circadian phase and amplitude in these animal models, providing insights into how factors like age and sex can influence the circadian system. For example, a significant increase in aMT6s excretion was noted from 3 weeks to 14 months of age, followed by a decrease at 20 months, with excretion levels being higher in males at younger ages.
The table below summarizes findings from a study on the circadian rhythm of urinary aMT6s excretion in rats, illustrating its use in assessing circadian parameters.
| Age Group | Sex | Peak aMT6s Excretion (approximate) | Trough aMT6s Excretion (approximate) |
| 3 weeks | Male | High | Low |
| 3 weeks | Female | Moderate | Low |
| 2 months | Male | High | Low |
| 2 months | Female | Moderate | Low |
| 8 months | Male | High | Low |
| 8 months | Female | Moderate | Low |
| 14 months | Male & Female | Highest | Low |
| 20 months | Male & Female | Decreased from 14 months | Low |
Data adapted from a study on age-associated changes in urinary 6-sulphatoxymelatonin circadian rhythm in the rat.
Monitoring Entrainment to Light/Dark Cycles in Research Models
Urinary this compound is a valuable tool for monitoring the entrainment of the circadian system to external light-dark (LD) cycles in animal research models. The timing of the onset and offset of aMT6s excretion provides a clear indication of how the internal clock is synchronized with the environmental light cues.
A study on laboratory rats maintained on different photoperiods demonstrated the utility of urinary aMT6s in monitoring entrainment. nih.gov The onset of aMT6s excretion was delayed in rats on a 10-hour light:14-hour dark cycle compared to those on a 14-hour light:10-hour dark cycle. nih.gov Furthermore, acute changes in the light cycle, such as a reduction in the dark period, led to a delay in the onset of aMT6s excretion, highlighting the responsiveness of this biomarker to environmental light cues. nih.gov
The following table presents data from a study investigating the effects of photoperiod on urinary aMT6s excretory rhythms in rats, showcasing its application in monitoring entrainment.
| Photoperiod (Light:Dark) | Onset of aMT6s Excretion (hours after lights off) |
| 14L:10D | 2.7 ± 0.2 |
| 10L:14D | 5.1 ± 0.2 |
| 14L:10D (Dark period reduced by 57.5%) | 2.15 ± 0.4 (delayed) |
| 10L:14D (Dark period reduced by 57.5%) | 2.9 ± 0.4 (delayed) |
Data adapted from a study on urinary 6-sulphatoxymelatonin excretory rhythms in laboratory rats. nih.gov
Indirect Associations with Biological Processes Investigated in in vitro and Animal Models
While this compound itself is primarily an inactive metabolite, its levels in urine provide an integrated measure of the production of its parent compound, melatonin. Therefore, urinary aMT6s can be used as an indirect biomarker in studies investigating the biological processes influenced by melatonin.
Link to Oxidative Stress Pathways (via Melatonin's Antioxidant Roles)
Melatonin is a well-established and potent antioxidant that directly scavenges free radicals and stimulates the activity of antioxidant enzymes. researchgate.net By measuring urinary aMT6s, researchers can infer the body's melatonin status and explore its relationship with oxidative stress.
Furthermore, the development of methods for the simultaneous quantification of urinary aMT6s and markers of oxidative DNA damage, such as 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), underscores the scientific interest in exploring the interplay between melatonin production and oxidative stress. nih.gov Measuring both biomarkers concurrently allows for a more comprehensive assessment of the balance between oxidative damage and the body's antioxidant defenses, in which melatonin plays a significant role.
Connections to DNA Repair Mechanisms
Emerging research suggests that melatonin may also play a role in DNA repair processes. researchgate.net Consequently, urinary this compound, as a reflection of melatonin production, can be an indirect biomarker in studies exploring these mechanisms.
A study that developed a method to simultaneously measure urinary aMT6s and 8-OHdG, a marker of oxidative DNA damage, highlights the potential for using aMT6s in this context. nih.gov The rationale is that since melatonin is known to aid in DNA repair, its levels (inferred from aMT6s) could influence the excretion of DNA damage products like 8-OHdG. nih.gov Therefore, measuring both compounds provides a more complete picture of the dynamics of DNA damage and repair.
While direct evidence from in vitro and animal models using aMT6s as a primary biomarker for DNA repair is still developing, the established link between melatonin and DNA protection provides a strong basis for its use as an indirect indicator in such research.
Role as a Melatonin Metabolite in Cellular Signaling Studies
In the study of cellular signaling, this compound (aMT6s) serves as a crucial indirect biomarker rather than a direct signaling molecule. Its utility lies in its status as the primary, stable, and quantifiable urinary metabolite of melatonin. aacrjournals.orgmdpi.comnih.gov Researchers leverage the strong correlation between the concentration of aMT6s in urine and the levels of circulating melatonin in plasma and saliva to understand the downstream effects of melatonin-initiated signaling cascades. nih.govnih.govresearchgate.net By measuring aMT6s, scientists can non-invasively assess the total output and circadian rhythm of pineal melatonin production, providing a reliable proxy for the availability of melatonin to bind to its receptors (MT1 and MT2) and modulate various cellular pathways. aacrjournals.orgmdpi.com
The study of aMT6s rhythms is fundamental to understanding how the central circadian pacemaker, the suprachiasmatic nucleus (SCN), orchestrates cellular function throughout the body. nih.gov Melatonin is the key hormonal signal from the SCN that entrains peripheral clocks in various tissues. casi.org Therefore, quantifying aMT6s excretion patterns allows researchers to investigate how disruptions to the central clock, for instance through light exposure or shift work, alter melatonin signaling and impact cellular processes. mdpi.comaacrjournals.org
Detailed research findings from various studies highlight the role of aMT6s as an essential tool for linking melatonin production to physiological and pathological states, thereby offering insights into the underlying cellular signaling mechanisms.
One area of research has focused on how occupational disruptions to the normal light-dark cycle affect melatonin signaling. A study comparing night shift workers to day shift workers revealed significantly lower levels of urinary aMT6s during night work and subsequent daytime sleep. aacrjournals.org This chronic reduction in the primary melatonin metabolite suggests a suppression of the signaling hormone, which may be a key mechanism in the increased health risks associated with shift work. aacrjournals.org
| Group | Condition | Mean aMT6s Level (ng/mg creatinine) | Significance (vs. Day Shift Night Sleep) |
|---|---|---|---|
| Day Shift Workers | Nighttime Sleep | 29.7 | N/A |
| Night Shift Workers | Nighttime Work | 12.9 | p < 0.0001 |
| Night Shift Workers | Daytime Sleep (post-night work) | Not specified directly, but levels were significantly lower than night sleep | p < 0.01 |
| Night Shift Workers | Nighttime Sleep (on off-night) | 20.9 | p < 0.0001 |
The data indicate a profound suppression of melatonin production, and by extension its cellular signaling, as a consequence of working at night. aacrjournals.org This has implications for signaling pathways involved in cell proliferation and apoptosis, which are known to be influenced by melatonin. nih.gov
Another line of investigation uses aMT6s to explore the role of melatonin signaling in metabolic diseases. In a study on patients with type 2 diabetes and diabetic retinopathy, researchers found that nocturnal urinary aMT6s levels were significantly lower in patients with proliferative diabetic retinopathy (PDR) compared to controls and patients without retinopathy. nih.gov This suggests that a deficiency in melatonin signaling could contribute to the pathogenesis of the disease, possibly by diminishing melatonin's protective antioxidant effects on retinal cells. nih.gov
| Group | Number of Participants (n) | Median aMT6s/Creatinine Ratio (ng/mg) |
|---|---|---|
| Control | 30 | 15.8 |
| No DR (NDR) | 30 | 12.5 |
| Non-Proliferative DR (NPDR) | 30 | 11.2 |
| Proliferative DR (PDR) | 30 | 6.9 |
| Significantly lower than Control, NDR, and NPDR groups. |
Furthermore, the measurement of aMT6s has been instrumental in cellular signaling studies related to aging and neurobehavioral outcomes. A cross-sectional study of older men found that lower nocturnal aMT6s levels were associated with poorer objective sleep measures and increased daytime sleepiness. nih.gov This link between reduced melatonin output and sleep disruption points to the critical role of melatonin receptor signaling in regulating the sleep-wake cycle. nih.govresearchgate.net
| aMT6s Quartile | Odds Ratio for Short Sleep Time (<5 hours) | Odds Ratio for Poor Sleep Efficiency (<70%) |
|---|---|---|
| Highest (Q4) | 1.00 (Reference) | 1.00 (Reference) |
| Q3 | 1.38 | 1.44 |
| Q2 | 1.52 | 1.67 |
| Lowest (Q1) | 1.90 | 1.58 |
Factors Influencing 6 Sulfatoxymelatonin Production and Excretion in Research Contexts
Endogenous Biological Regulators
A variety of internal biological factors significantly regulate the synthesis of melatonin (B1676174) and, consequently, the excretion of aMT6s. These include the central circadian pacemaker, developmental and age-related changes, genetic variations, sex, and the physical state of the pineal gland.
Circadian Clock System and Suprachiasmatic Nucleus (SCN) Influence
The synthesis and secretion of melatonin are under the primary control of the body's master circadian clock, located in the suprachiasmatic nucleus (SCN) of the hypothalamus. conicet.gov.arnih.govopenaccessjournals.com The SCN receives photic information from the retina, which entrains the melatonin rhythm to the 24-hour light-dark cycle. mdpi.comjpp.krakow.pl This neural pathway dictates the robust circadian rhythm of melatonin, characterized by low levels during the day and a significant increase at night, with peak concentrations typically occurring between 2:00 and 3:00 AM. jpp.krakow.plnih.govkarger.com Consequently, the urinary excretion of aMT6s mirrors this pattern, making it a reliable marker of the central circadian pacemaker's output. nih.govfrontiersin.org The timing of the aMT6s rhythm, including its onset in the evening and offset in the morning, reflects the phase and amplitude of the SCN's oscillations. conicet.gov.arnih.gov Disruptions in the SCN's function, whether through neurodegeneration or other means, can lead to altered or abolished melatonin and aMT6s rhythms. mdpi.com
Developmental and Age-Dependent Excretion Patterns
The excretion of 6-sulfatoxymelatonin exhibits distinct patterns across the human lifespan. In infants, rhythmic excretion of aMT6s is generally not evident until about 9 to 12 weeks of age in full-term babies. oup.comresearchgate.net Premature infants may experience a delay of approximately 9 weeks in the emergence of this rhythm. oup.com From the first few months of life, melatonin production increases, reaching its peak in early childhood, typically between one and three years of age. conicet.gov.ar
Following this peak, a progressive decline in nocturnal melatonin production and, consequently, aMT6s excretion occurs. conicet.gov.arnih.gov Studies have shown a significant age-related decrease in 24-hour aMT6s excretion. researchgate.netresearchgate.net While melatonin levels are clearly higher in children and adolescents compared to older individuals, research suggests that this decline is most pronounced early in life, with a significant drop occurring around 20-30 years of age. nih.govcapes.gov.br After the age of 35, some studies indicate no further significant decrease in aMT6s excretion. nih.govcapes.gov.br For instance, one study found that the oldest subjects excreted 36% less aMT6s than the youngest, but this decrease was established at an early age. nih.govcapes.gov.br
Interactive Data Table: Age-Related Changes in this compound Excretion
| Age Group | Mean aMT6s Excretion (µg/night) | Key Finding |
|---|---|---|
| Younger Volunteers | 24.2 +/- 11.9 | Higher excretion compared to older groups. nih.gov |
| Age-Matched Volunteers (>55 years) | 18.1 +/- 12.7 | Lower excretion than younger volunteers. nih.gov |
| Insomnia Patients (>55 years) | 9.0 +/- 8.3 | Significantly lower excretion compared to healthy peers. nih.gov |
| Children (2-20 years) | No significant variation in total excretion | Excretion decreases as a function of body weight. researchgate.net |
| Adults (20-80 years) | Age-related decline | Significantly lower values in elderly subjects. researchgate.net |
Genetic Predispositions and Polymorphisms in Melatonin Pathway Enzymes (e.g., ASMT)
Genetic factors, particularly variations in the genes encoding enzymes involved in the melatonin synthesis pathway, can significantly influence aMT6s levels. The final step in melatonin synthesis, the conversion of N-acetylserotonin to melatonin, is catalyzed by the enzyme acetylserotonin O-methyltransferase (ASMT). nih.gov
Research has identified single nucleotide polymorphisms (SNPs) in the ASMT gene that are associated with altered enzyme activity and, consequently, melatonin levels. nih.gov For example, certain polymorphisms in the promoter region of the ASMT gene (rs4446909 and rs5989681) have been linked to a significant decrease in ASMT transcripts and lower melatonin levels. nih.gov These genetic variations have been found to be more frequent in individuals with certain neurodevelopmental disorders. nih.gov
Polymorphisms in other genes within the melatonin pathway, such as those for cytochrome P450 enzymes responsible for melatonin metabolism (e.g., CYP1A2), can also affect the clearance of melatonin and thus the levels of aMT6s. karger.combiorxiv.org Furthermore, genetic variations in melatonin receptors, such as MTNR1A, have been associated with differential responses to melatonin and may indirectly relate to its production and metabolism. frontiersin.org
Sex-Related Differences in Excretion
Evidence suggests that there are sex-related differences in the excretion of this compound. Several studies have reported higher total, nocturnal, and diurnal aMT6s excretion in girls compared to boys. conicet.gov.ar In a study of obese pubertal individuals, this sex difference was significant. conicet.gov.ar
Another study focusing on very low birth weight infants found significantly higher urinary aMT6s levels in females compared to males on the first day of life, though this difference was not present by the 10th-14th day. researchgate.net This suggests a potential for reduced pineal function in male pre-term infants. researchgate.net In adult hypopituitary patients, a sexual dimorphism was also observed, with significant differences in aMT6s excretion among male subjects under different treatment conditions, while no such differences were found in females. nih.govnih.govscielo.brscielo.br These findings point towards a differential regulation of melatonin secretion and metabolism between sexes, which may be influenced by hormonal differences. scielo.br
Interactive Data Table: Sex-Related Differences in this compound Excretion in Obese Pubertal Individuals
| Sex | BMI Category | Total this compound (µg/24 hr) | Key Finding |
|---|---|---|---|
| Boys | Obese | 10.9 (±4.0) | Significantly higher excretion in obese vs. normal BMI boys at puberty (P < 0.0001). conicet.gov.ar |
| Boys | Normal BMI | 2.8 (±2.1) | |
| Girls | Obese | 22.4 (±20.9) | No significant difference in excretion between obese and normal BMI girls. conicet.gov.ar |
| Girls | Normal BMI | 18.1 (±14.6) |
Pineal Calcification and its Potential Influence
Pineal calcification, the formation of calcium phosphates within the pineal gland, is a common phenomenon that increases with age. mdpi.commdpi.com Research has explored the relationship between the extent of pineal calcification and melatonin production. Some studies suggest that pineal calcification is associated with a decrease in melatonin synthesis. mdpi.com
A study using cranial computed tomography to quantify the degree of pineal calcification found that an increased level of calcification could explain the age-related decline in aMT6s excretion. researchgate.net The uncalcified volume of the pineal gland was positively and significantly associated with 24-hour urinary aMT6s levels. researchgate.net Another study using MRI to assess pineal volume in older men found a positive correlation between the volume of the pineal parenchyma (the functional tissue) and aMT6s levels. nih.govnih.gov However, in that particular study, the presence of calcification itself was not significantly associated with aMT6s levels. nih.govnih.gov While the direct impact of calcification remains a topic of investigation, a reduction in the volume of functional, non-calcified pineal tissue appears to be linked to lower melatonin production. researchgate.net
Environmental Modulators
In addition to endogenous factors, external environmental stimuli can significantly modulate the production and excretion of this compound. The most potent environmental modulator is the light-dark cycle. nih.gov Exposure to light, particularly at night, suppresses melatonin synthesis and secretion, leading to lower levels of aMT6s in the urine. ijmrhs.com This is a critical consideration in modern environments with widespread artificial lighting.
Other environmental factors that have been investigated for their potential influence on aMT6s levels include:
Electromagnetic fields: Some studies have explored the association between exposure to extremely low-frequency magnetic fields and melatonin levels, though findings have not always been consistent. researchgate.net
Solar and geomagnetic activity: Research has suggested that intense solar activity may be linked to a reduction in urinary aMT6s. nih.gov
These environmental modulators act primarily by influencing the SCN and the neural pathways that regulate pineal gland function.
Light Exposure Patterns and Light-Dark Cycles
Light is the most potent environmental cue for regulating melatonin synthesis. Exposure to light, particularly at night, suppresses the production of melatonin by the pineal gland, leading to a corresponding decrease in urinary aMT6s levels. The timing, intensity, and spectral composition of light all play crucial roles in this process.
Research has consistently demonstrated that exposure to light during the night shift significantly lowers nocturnal aMT6s levels compared to day shift work. For instance, a study on rotating shift nurses found that mean light intensity levels from 12 AM to 5 AM were substantially higher during night shifts, although the absolute light exposure was lower than levels known to cause acute suppression in laboratory settings. aacrjournals.org Despite this, there was a noticeable alteration in the pattern of melatonin secretion. shu.ac.uk Another study involving nurses working rotating shifts reported significantly lower waking urinary aMT6s levels after a night shift (7.64 ng/mL) compared to a day shift (20.98 ng/mL). nih.gov
The intensity of light exposure is a critical determinant of melatonin suppression. Even dim light at night can have a significant impact. One study found that exposure to just 1 lux of artificial light at night (ALAN) was associated with a reduction in the area under the curve (AUC) for aMT6s/creatinine (B1669602) concentrations in 75% of participants, with a mean reduction of 23.43%. mdpi.com Another investigation showed that while very bright light (>2500 lux) is a strong synchronizer of the human circadian system, even illuminance levels below 100 lux during the early biological night can suppress melatonin production. mdpi.com
The color of light also influences melatonin secretion. A study examining the effects of different monochromatic lights on hospitalized patients found that exposure to green light led to a significant acute reduction in melatonin, while blue light caused a delay in the onset of nocturnal secretion. nih.gov In contrast, red and yellow light had no significant effect on the melatonin rhythm. nih.gov
Table 1: Impact of Light Exposure on Urinary this compound (aMT6s) Levels
| Study Population | Light Condition | aMT6s Levels/Excretion Rate | Key Finding |
|---|---|---|---|
| Rotating Shift Nurses | Night Shift vs. Day Shift | Night shift: 16.71 ± 11.98 (night); 20.07 ± 14.13 (morning) Day shift: 22.71 ± 13.25 (night); 28.26 ± 14.14 (morning) | Significantly lower aMT6s levels during night shift work. shu.ac.uk |
| Healthy Volunteers | Dim Light at Night (1 lux) | 23.43% ± 5.14% reduction in aMT6s/creatinine AUC | Low-level light at night can significantly suppress melatonin production. mdpi.com |
| Hospitalized Patients | Monochromatic Light (Green) | Significant acute reduction | Green light acutely suppressed melatonin secretion. nih.gov |
| Hospitalized Patients | Monochromatic Light (Blue) | Delay in nocturnal secretion | Blue light delayed the onset of nighttime melatonin production. nih.gov |
Seasonal Variations
Seasonal changes in the natural photoperiod can influence the duration of melatonin secretion, which is reflected in urinary aMT6s levels. Generally, longer nights in winter are associated with a longer duration of melatonin production compared to the shorter nights of summer.
A longitudinal study conducted on men living north and south of the Arctic Circle provided clear evidence of seasonal variations in aMT6s excretion. frontiersin.org In both locations, Tromsø (69.5°N) and Oslo (60°N), urinary aMT6s concentrations were at their lowest during the early summer. frontiersin.org Concentrations peaked during the early winter in Tromsø and during the late winter in Oslo, indicating that the extended natural photoperiod in summer was sufficient to suppress melatonin secretion. frontiersin.org
Another study investigating residential magnetic fields and light-at-night also found that lower nocturnal urinary this compound levels were associated with more hours of daylight. oup.com
Table 2: Seasonal Variation in Urinary this compound (aMT6s) Excretion
| Location | Season | aMT6s Excretion Pattern | Key Finding |
|---|---|---|---|
| Tromsø, Norway (69.5°N) | Early Summer | Lowest concentrations | Longer photoperiod in summer suppresses melatonin, leading to a peak in winter. frontiersin.org |
| Tromsø, Norway (69.5°N) | Early Winter | Peak concentrations | |
| Oslo, Norway (60°N) | Early Summer | Lowest concentrations | Similar seasonal pattern observed south of the Arctic Circle. frontiersin.org |
| Oslo, Norway (60°N) | Late Winter | Peak concentrations |
Influence of Related Biochemical Pathways
The synthesis of melatonin and its subsequent metabolism into aMT6s are part of a complex network of biochemical reactions. The activity of specific enzymes and the availability of precursors can significantly impact the final urinary output of aMT6s.
Cytochrome P450 Isoenzyme Activity (e.g., CYP1A2)
The primary step in the metabolism of melatonin is its hydroxylation to 6-hydroxymelatonin (B16111), a reaction predominantly catalyzed by the cytochrome P450 isoenzyme CYP1A2 in the liver. nih.govresearchgate.net Therefore, any factor that influences the activity of CYP1A2 can alter the rate of melatonin clearance and, consequently, the levels of aMT6s.
Genetic polymorphisms in the CYP1A2 gene can lead to variations in enzyme activity, affecting melatonin metabolism. mdpi.com Furthermore, certain lifestyle factors are known to induce or inhibit CYP1A2 activity. For example, smoking is a known inducer of CYP1A2, which can lead to a more rapid metabolism of melatonin. nih.gov Conversely, certain medications can inhibit CYP1A2, potentially leading to higher circulating melatonin levels and altered aMT6s excretion. semanticscholar.org
Interactions with Tryptophan Metabolism
Melatonin is synthesized from the essential amino acid tryptophan. d-nb.info The availability of tryptophan is therefore a crucial factor in the production of melatonin and, by extension, aMT6s. The metabolic pathway from tryptophan to melatonin involves several enzymatic steps, including the conversion to serotonin. d-nb.info
Research has shown a direct link between tryptophan availability and melatonin production. A study on individuals with phenylketonuria (PKU), a condition that can affect tryptophan metabolism, found that supplementation with large neutral amino acids (LNAA), including tryptophan, significantly increased both serum and urine melatonin levels. nih.gov In another study, supplementation with a product containing tryptophan led to a significant increase in urinary 6-SMT levels compared to a placebo. shu.ac.uk
However, the relationship is not always straightforward. One study found that while a single morning exposure to bright light did not significantly alter aMT6s levels, it did affect tryptophan degradation pathways, suggesting a complex interaction between light, tryptophan metabolism, and melatonin production. nih.gov Another large-scale study in women did not find a significant association between dietary tryptophan intake and urinary aMT6s concentrations, suggesting that under normal dietary conditions, tryptophan may not be the rate-limiting factor for melatonin synthesis. researchgate.net
Table 3: Effect of Tryptophan Supplementation on Urinary this compound (aMT6s) Levels
| Study Population | Intervention | aMT6s Levels | Key Finding |
|---|---|---|---|
| Young Adults | Tryptophan-containing supplement vs. Placebo | Supplement group: 28.95 ng/ml Placebo group: 4.0 ng/ml | Supplementation significantly increased urinary aMT6s levels. shu.ac.uk |
| Individuals with Phenylketonuria | LNAA supplement (including Tryptophan) vs. Washout | Urine this compound increased with LNAA supplementation (p=0.0002) | Tryptophan supplementation increased melatonin synthesis. nih.gov |
Impact of Other Metabolic Pathways on Melatonin Sulfation
Following the hydroxylation of melatonin to 6-hydroxymelatonin, the final step in the formation of the excretable metabolite aMT6s is sulfation. This reaction is catalyzed by sulfotransferase (SULT) enzymes.
Research has identified that among the various human SULTs, SULT1A1 is the primary enzyme responsible for the sulfation of 6-hydroxymelatonin. nih.gov The catalytic efficiency of SULT1A1 in this reaction is significantly higher than for other related compounds. nih.gov Therefore, any factors that modulate the expression or activity of SULT1A1 could theoretically impact the rate of aMT6s formation.
The regulation of SULT enzymes is a complex area of research. researchgate.net While less is known about the direct impact of other metabolic pathways on SULT1A1 activity in the context of melatonin metabolism, it is recognized that SULTs play a crucial role in the metabolism of a wide range of endogenous and xenobiotic compounds. Competition for the SULT1A1 enzyme by other substrates could potentially influence the rate of 6-hydroxymelatonin sulfation. Additionally, the availability of the universal sulfonate donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), which is essential for the sulfation reaction, could also be a limiting factor.
Research Methodologies and Experimental Models Utilizing 6 Sulfatoxymelatonin
Animal Models for Physiological and Biochemical Investigations
Investigation of Pathway Interactions in Disease Models (e.g., oxidative stress, not clinical disease)
Experimental models are instrumental in elucidating the role of 6-SM and its precursor, melatonin (B1676174), in cellular and biochemical pathways, particularly concerning oxidative stress. In vitro studies utilizing models such as sepsis have demonstrated that melatonin and its metabolite, 6-hydroxymelatonin (B16111) (which is further metabolized to 6-SM), can effectively mitigate oxidative stress nih.gov. These studies indicate that melatonin and its metabolites exert beneficial effects on cellular processes, including reducing oxidative damage and improving mitochondrial function, at concentrations relevant to physiological levels nih.gov. Research suggests that melatonin's antioxidant cascade, involving its metabolites, plays a significant role in protecting against cellular damage induced by reactive oxygen species (ROS) and reactive nitrogen species (RNS) amegroups.orgdergipark.org.trnih.gov. While direct studies on 6-SM's role in pathway interactions are less common, its measurement in these models serves as a proxy for melatonin's activity and metabolic fate.
Advanced Approaches in 6-Sulfatoxymelatonin Research
Accurate and sensitive quantification of 6-SM is paramount for reliable research findings. Advanced mass spectrometry-based techniques have become the cornerstone for achieving this precision.
Isotope Dilution Mass Spectrometry (IDMS), often coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the gold standard for precise quantification of 6-SM chromatographyonline.comtandfonline.combiorxiv.orgtandfonline.comresearchgate.netnih.govresource.orgscience.gov. This technique utilizes stable isotope-labeled internal standards (e.g., this compound-d4) that closely mimic the behavior of the analyte during sample preparation and analysis. This approach effectively compensates for matrix effects and variations in instrument response, leading to highly accurate and reproducible measurements tandfonline.combiorxiv.orgtandfonline.com. Methods employing online solid-phase extraction coupled with LC-MS/MS have demonstrated low intra-assay imprecision (e.g., <2.5%) and inter-assay imprecision (e.g., <5.4% or <6.0%), with quantification limits as low as 0.2 nmol/L tandfonline.comtandfonline.comresearchgate.net. IDMS calculations, including weighted regression, further enhance accuracy, particularly at lower concentrations .
Multiple Reaction Monitoring (MRM) is a widely used technique in LC-MS/MS for targeted quantification. However, in complex biological matrices like urine, interference from other compounds can affect sensitivity and selectivity. Multiple Reaction Monitoring cubed (MRM³), also known as MS³ scan, offers an enhanced approach by incorporating an additional fragmentation and selection step researchgate.netcpu.edu.cnnih.govcpu.edu.cn. This successive ion filtering significantly reduces background noise and matrix interference, leading to improved selectivity and potentially higher sensitivity compared to traditional MRM researchgate.netcpu.edu.cnnih.govcpu.edu.cn. Evaluations of LC-MRM³ for 6-SM in urine have shown that while sensitivity can be comparable to MRM, selectivity is substantially increased, making it a valuable tool for analyzing complex samples nih.gov.
The development of methods capable of simultaneously quantifying 6-SM alongside other relevant biomarkers is crucial for comprehensive physiological studies. Several studies have successfully implemented such multiplexed analytical strategies:
Circadian Rhythm Biomarkers: Ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods have been developed for the simultaneous quantification of multiple circadian rhythm hormones and their metabolites in urine, including melatonin, 6-hydroxymelatonin, and this compound nih.gov. Similarly, methods have been established for the simultaneous determination of glucocorticoids, melatonin, and its metabolites in hair nih.gov.
Oxidative Stress Markers: A high-throughput LC-MS/MS method has been validated for the simultaneous determination of oxidative stress-related biomarkers in urine, including 8-hydroxy-2′-deoxyguanosine (8-OHdG), this compound (aMT6s), 8-iso prostaglandin-F₂α, and 11-dehydro thromboxane (B8750289) B₂, achieving a run time of approximately 12 minutes researchgate.net.
Hormonal Profiles: LC-MS/MS assays have been developed for the simultaneous quantification of melatonin, cortisol, and cortisone (B1669442) in oral fluid researchgate.net, and melatonin and its metabolites (6-hydroxymelatonin, this compound) in dog plasma nih.gov.
These methods enable researchers to gain a more holistic understanding of physiological states by analyzing multiple analytes concurrently, reducing sample volume and analysis time.
Limitations and Future Directions in this compound Research Methodologies
Despite significant advancements, challenges remain in the precise and reproducible quantification of 6-SM.
While immunoassays have historically been used for 6-SM analysis, they are known to suffer from limitations, particularly when quantifying small molecules researchgate.net. These limitations include potential cross-reactivity with structurally similar compounds and poor reproducibility, which can compromise the accuracy and reliability of the results researchgate.net. Consequently, mass spectrometry-based methods, especially those employing IDMS, are increasingly preferred due to their superior specificity and accuracy. Future research should continue to focus on refining LC-MS/MS methodologies to enhance throughput, reduce costs, and further improve their applicability in large-scale epidemiological studies. Expanding the scope of simultaneous quantification to include a broader panel of metabolites and physiological markers will also be critical for advancing our understanding of melatonin's role in health and disease.
Compound Name Table:
| Common Name | Abbreviation |
| This compound | 6-SM / aMT6s |
| Melatonin | MEL |
| 6-Hydroxymelatonin | 6-O-MEL |
| N-acetylserotonin | NAS |
| Tryptamine | TRY |
| Serotonin | 5-HT |
| N-acetyltryptamine | NATA |
Variability in Biological Excretion and Collection Protocols
The excretion of 6-SO4-Mel is characterized by significant diurnal variations, reflecting the circadian rhythm of melatonin synthesis, which is predominantly produced during the dark phase of the light-dark cycle buhlmannlabs.chibl-international.comscielo.brfrontiersin.orgnih.gov. Consequently, urinary levels of 6-SO4-Mel are typically higher during the night and lower during the day researchgate.netfrontiersin.orgnih.gov. This inherent rhythm necessitates careful consideration of sample collection timing to ensure meaningful comparisons.
Beyond the diurnal pattern, considerable variability exists in 6-SO4-Mel excretion, both between individuals (between-subject variation) and within the same individual over time (within-subject variation) researchgate.netnih.gov. Studies have quantified these variations, revealing that while 24-hour urine collections show lower within-subject variation (12.2%) compared to day (39.2%) or night urine (15.1%), the between-subject variation remains substantial across all collection types (ranging from 36.8% to 39.1%) researchgate.netnih.gov. This high inter-individual variability underscores the importance of standardized collection procedures and the potential need for repeated measurements in longitudinal studies.
Table 1: Variability in this compound Urinary Excretion
| Urine Collection Type | Within-Subject Variation (%) | Between-Subject Variation (%) | Source |
| Day Urine | 39.2 | 39.1 | researchgate.netnih.gov |
| Night Urine | 15.1 | 37.9 | researchgate.netnih.gov |
| 24-Hour Urine | 12.2 | 36.8 | researchgate.netnih.gov |
Collection protocols must account for these variables. The use of 24-hour urine collections or specific timed samples (e.g., first morning void) is common ibl-international.comoup.comsobep.org.broup.com. To normalize for variations in hydration and urine volume, 6-SO4-Mel concentrations are frequently adjusted for urinary creatinine (B1669602) zrtlab.comnih.govnih.govoup.comaacrjournals.org. Furthermore, sample storage conditions are critical, as prolonged storage at suboptimal temperatures (e.g., -30°C) can lead to lower measured levels compared to storage at -80°C nih.gov. Specialized methods, such as using diaper pads for infant urine collection, have been shown to alter 6-SO4-Mel values, highlighting the need for validated protocols nih.gov.
Development of Robust Reference Intervals for Comparative Studies
The establishment of reliable reference intervals for 6-SO4-Mel is fundamental for accurately interpreting individual and group data in research and clinical settings nih.govresearchgate.net. These intervals provide a benchmark against which measured levels can be compared to identify potential deviations from normal physiological states, such as melatonin deficiency or altered circadian function nih.govresearchgate.net.
Reference intervals are typically derived from studies involving healthy populations and consider factors such as age, sex, and the time of urine collection zrtlab.comnih.gov. For instance, reference ranges for 6-SO4-Mel, often expressed per gram of creatinine, have been defined for different times of day and by sex. These ranges illustrate the significant diurnal variation, with considerably higher values observed in first morning voids and overnight samples compared to evening or bedtime samples zrtlab.com.
Table 2: Example Reference Intervals for this compound (µg/g Creatinine)
| Time of Day | Sex | Reference Range | Source |
| 1st Morning Void | Women | 18.0 - 40.9 | zrtlab.com |
| Men | 10.1 - 26.0 | zrtlab.com | |
| 2nd Morning Void | Women | 7.3 - 31.9 | zrtlab.com |
| Men | 6.0 - 17.0 | zrtlab.com | |
| Evening | Women | 0.7 - 2.2 | zrtlab.com |
| Men | 0.5 - 3.6 | zrtlab.com | |
| Bedtime | Women | 1.7 - 11.1 | zrtlab.com |
| Men | 1.3 - 8.4 | zrtlab.com |
Age is a critical determinant in establishing reference intervals, as melatonin production and excretion change significantly across the lifespan researchgate.netnih.govcapes.gov.brnih.govnih.govresearchgate.net. While levels are high in early childhood, they decline with age, with much of this decline occurring by young adulthood (around 20-30 years) capes.gov.brnih.govnih.gov. Robust comparative studies utilize these age-specific reference intervals to investigate conditions associated with altered melatonin metabolism, such as neurodegenerative diseases or age-related sleep disturbances tandfonline.com.
The development of comprehensive reference intervals, often through meta-analyses consolidating data from numerous studies, is crucial for advancing research. Such consolidated data allows for more reliable comparisons between different study populations, investigations into sex-specific patterns, and the identification of deviations from normal melatonin production in various health conditions nih.govresearchgate.net. For example, comparisons using reference intervals have highlighted lower 6-SO4-Mel excretion in patients with Alzheimer's disease compared to healthy controls tandfonline.com and in renal transplant recipients mdpi.com, underscoring the utility of these established benchmarks in clinical and research contexts.
Q & A
Basic Research Questions
Q. What are the best practices for collecting and storing urine samples to measure 6-sulfatoxymelatonin in infant populations?
- Methodological Answer : Use cotton diaper pads for non-invasive collection, but validate extraction protocols to account for material interference. Contamination (e.g., stool) and insufficient volume are common issues; pre-screen samples and prioritize 24-hour collections. Centrifuge samples immediately, store at -20°C, and avoid light exposure to prevent degradation .
Q. How does biological variation affect this compound measurements, and how should this inform study design?
- Methodological Answer : Within-subject variation is lower in 24-hour urine (12.2%) than spot samples (39.2% in daytime). For longitudinal studies, collect ≥3 repeated 24-hour samples to mitigate intra-individual variability. Use mixed-effects models to account for time-dependent covariates (e.g., sleep duration, alcohol intake) .
Q. What statistical approaches are recommended for analyzing this compound data with non-normal distributions?
- Methodological Answer : Log-transform skewed data and use linear regression or ANOVA with post-hoc corrections (e.g., Bonferroni). For case-control studies, employ conditional logistic regression adjusted for confounders (age, BMI, medication use) .
Advanced Research Questions
Q. How do ELISA and LC-MS/MS compare in quantifying this compound, and what validation criteria are critical?
- Methodological Answer : ELISA kits (e.g., IBL International) show cross-reactivity (ρ = 0.84–0.85 vs. LC-MS/MS) and higher variability (interassay CV >15%). LC-MS/MS offers superior specificity (LLOQ = 0.2 nmol/L, CV <5.4%). Validate recovery (85–115%), ion suppression, and matrix effects using isotope-labeled internal standards (e.g., D4-6-SMT) .
Q. How should researchers address contradictory findings in epidemiological studies linking this compound to cancer risk?
- Methodological Answer : Conduct stratified analyses by menopausal status, tumor subtype, and sample type (first-morning vs. 24-hour urine). In the Guernsey cohort, no association was found (OR = 0.90 for breast cancer), but meta-analyses of 5 studies (1,113 cases) revealed an inverse risk (OR = 0.81 for highest vs. lowest quartile). Adjust for assay batch effects and use random-effects models to account between-study heterogeneity .
Q. What experimental designs mitigate confounding by environmental factors (e.g., light exposure, shift work) in melatonin studies?
- Methodological Answer : Measure personal light exposure via actigraphy and bedroom magnetic fields (ELF-MF) continuously. In night-shift workers, stratify by chronotype (morning/evening) and analyze 6-SMT during daytime sleep vs. nighttime work. Control for hours of darkness seasonally and use cosinor models to assess circadian phase shifts .
Q. How does age-related decline in this compound excretion impact longitudinal studies, and how can this be modeled?
- Methodological Answer : 6-SMT decreases by 2% per year after age 20, plateauing post-30. Use age-stratified cohorts (e.g., 20–30 vs. 60+ years) and include quadratic terms in regression. For pharmacological studies, couple pharmacokinetic models (e.g., first-order excretion) with circadian arousal dynamics to predict dose-response curves .
Methodological Challenges and Solutions
Q. How can researchers resolve discrepancies between urinary this compound and plasma melatonin levels?
- Methodological Answer : Plasma melatonin reflects acute secretion, while urinary 6-SMT represents integrated 24-hour production. For circadian phase markers (e.g., DLMO), collect saliva/plasma hourly and correlate with 6-SMT acrophase. Use unified biophysical models to simulate melatonin synthesis, hepatic metabolism, and renal excretion .
Q. What power analysis considerations are essential for detecting associations between this compound and disease risk?
- Methodological Answer : For a 30% difference in 6-SMT (α = 0.05, power = 80%), cohort studies require ≥370 cases (e.g., Nurses’ Health Study). Account for regression dilution bias by correcting for within-subject variation. Pre-specify subgroup analyses to avoid false positives .
Data Interpretation Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
